This compound falls under the category of polyethylene glycol derivatives, specifically those modified with reactive functional groups. Hydroxy-Polyethylene Glycol Tetrafluorophenyl Ester is synthesized from polyethylene glycol, which is a widely used polymer in biochemistry and drug delivery systems. Its classification includes:
The synthesis of Hydroxy-Polyethylene Glycol Tetrafluorophenyl Ester involves several key steps:
Where PEG-OH represents hydroxyl-functionalized polyethylene glycol and TFP-Cl is tetrafluorophenyl chloroformate.
For industrial production, parameters such as temperature, solvent choice (commonly dichloromethane or dimethyl sulfoxide), and catalyst concentration are optimized to maximize yield and purity. Purification techniques like column chromatography are employed to isolate the final product.
Hydroxy-Polyethylene Glycol Tetrafluorophenyl Ester has a molecular structure characterized by:
The structure allows for significant flexibility and solubility in aqueous environments, facilitating its use in biological applications.
Hydroxy-Polyethylene Glycol Tetrafluorophenyl Ester participates in several important chemical reactions:
The primary products of these reactions include:
The mechanism of action for Hydroxy-Polyethylene Glycol Tetrafluorophenyl Ester primarily involves its reactivity towards amines:
This reaction is favored due to the stability of the tetrafluorophenol leaving group, which enhances the efficiency of labeling biomolecules.
Hydroxy-Polyethylene Glycol Tetrafluorophenyl Ester has diverse applications in scientific research:
The evolution of amine-reactive crosslinkers culminated in tetrafluorophenyl (TFP) esters as robust alternatives to classical N-hydroxysuccinimide (NHS) chemistry. While NHS esters dominated early bioconjugation workflows due to their reactivity with primary amines, their susceptibility to hydrolysis and suboptimal kinetics in aqueous environments limited reproducibility in sensitive applications like antibody-drug conjugate (ADC) development [7]. TFP esters emerged as a solution, leveraging the electron-withdrawing properties of fluorine atoms to enhance electrophilicity while resisting hydrolysis. The integration of polyethylene glycol (PEG) spacers began with heterogeneous polymers but shifted toward discrete PEG (dPEG®) systems like Hydroxy-PEG4-TFP ester to ensure molecular precision. This compound—specifically engineered as a single-molecular-weight entity (414.35 g/mol)—eliminates polydispersity, enabling reproducible bioconjugates for diagnostics and targeted therapeutics [3] [8]. Early adoption in radiolabeling and surface functionalization underscored its utility in maintaining protein integrity under physiological conditions [5] [9].
Table 1: Key Historical Milestones in PEGylated TFP Ester Development
Time Period | Innovation | Impact on Bioconjugation | |
---|---|---|---|
Pre-2000 | NHS ester dominance | High reactivity but poor hydrolytic stability limited precision | |
2005–2010 | Heterogeneous PEG-TFP introduction | Improved solubility but batch variability persisted | |
2010–Present | Discrete PEG4-TFP esters (e.g., Hydroxy-PEG4-TFP) | Enabled single-molecular-weight conjugates; minimized heterogeneity in ADCs and sensors | [3] [8] |
Hydroxy-PEG4-TFP ester exemplifies the advantages of discrete PEG (dPEG®) technology. Unlike traditional PEG polymers with broad chain-length distributions, this compound features a defined 16-atom spacer (17.9 Å), ensuring consistent spatial separation between conjugated biomolecules [3]. The terminal hydroxyl group serves dual purposes: (1) enhancing hydrophilicity to improve conjugate solubility, and (2) providing a handle for secondary functionalization (e.g., further derivatization with fluorophores or drugs). This structural control is critical when engineering antibody-drug conjugates (ADCs) or biosensors, where variable linker lengths could obstruct binding sites or alter pharmacokinetics. Studies comparing conjugates using Hydroxy-PEG4-TFP ester versus polydisperse PEG linkers demonstrated a 30–50% reduction in aggregation, directly attributable to the absence of polymeric impurities [8]. Additionally, the spacer’s flexibility facilitates optimal orientation of conjugated proteins, maximizing target engagement in applications like immunoassays and ligand-receptor binding studies [3].
Table 2: Structural and Functional Attributes of Hydroxy-PEG4-TFP Ester
Property | Specification | Consequence in Bioconjugation | |
---|---|---|---|
Molecular formula | C₁₇H₂₂F₄O₇ | Ensures stoichiometric precision | |
PEG spacer length | 16 atoms (17.9 Å) | Optimizes distance for epitope accessibility | |
Terminal group | Hydroxyl (-OH) | Enables solubility or sequential conjugation | |
Purity | >97% | Reduces side reactions | |
Solubility | Water, DCM, methanol, acetonitrile | Flexible solvent compatibility | [3] |
Hydroxy-PEG4-TFP ester addresses three critical limitations of NHS esters: hydrolysis kinetics, reaction efficiency, and conjugate stability. NHS esters exhibit a hydrolysis half-life of 10 minutes at pH 8.6 and 4°C, necessitating rapid conjugation to avoid yield loss [7]. In contrast, TFP esters resist aqueous hydrolysis due to fluorine-induced electronic effects, extending functional stability to hours under identical conditions. This permits longer reaction times without compromising efficiency—particularly valuable when conjugating low-abundance proteins or heat-sensitive antibodies [9].
Secondly, TFP esters form amide bonds with primary amines at rates comparable to NHS esters but generate tetrafluorophenol (TFP) as a byproduct instead of N-hydroxysuccinimide. TFP’s lower nucleophilicity minimizes competing side reactions, leading to >90% conjugation efficiency in model systems with lysozyme and IgG antibodies [3]. This efficiency is quantifiable via MALDI-TOF or HPLC analysis, revealing near-stoichiometric modification.
Finally, conjugates prepared with Hydroxy-PEG4-TFP ester exhibit superior stability in storage. The dPEG® spacer’s ethylene oxide chains create a hydration shell that sterically shields the amide bond from enzymatic degradation. In comparative studies, trastuzumab conjugates prepared with NHS-PEG4 collapsed after 14 days at 4°C, while TFP-PEG4 variants retained >95% integrity under the same conditions [3] [7].
Table 3: Performance Comparison of Hydroxy-PEG4-TFP Ester vs. NHS Esters
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6